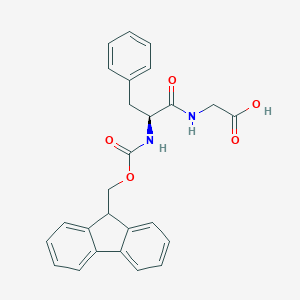

Fmoc-Phe-Gly-OH

説明

Significance of Fmoc-Protected Peptides in Contemporary Chemical Biology and Materials Science

The use of the fluorenylmethoxycarbonyl (Fmoc) group as a temporary protecting agent for the Nα-amino group of amino acids is a cornerstone of modern peptide synthesis. peptide-li.comresearchgate.netnbinno.com Its primary significance lies in its base lability; the Fmoc group can be cleaved under mild basic conditions, typically with piperidine (B6355638), which are orthogonal to the acid-labile protecting groups commonly used for amino acid side chains. nih.govlgcstandards.com This orthogonality is crucial as it prevents the premature removal of side-chain protectors during the iterative process of peptide chain elongation. nih.gov

This mild deprotection strategy makes Fmoc chemistry particularly advantageous over older methods, like tert-butyloxycarbonyl (Boc) chemistry, which requires repeated exposure to strong acid. nih.gov The gentle conditions of Fmoc-based solid-phase peptide synthesis (SPPS) preserve the integrity of sensitive or modified amino acid residues, such as those that are phosphorylated or glycosylated, which are often vital for biological function. nih.gov Consequently, Fmoc-protected amino acids and dipeptides are indispensable for synthesizing complex peptides and even small proteins for research in chemical biology, including the development of peptide-based drugs, enzyme inhibitors, and tools for studying protein-protein interactions. chemimpex.comnbinno.com

In materials science, Fmoc-protected peptides are highly valued for their ability to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. jpt.comnih.gov The aromatic fluorenyl group itself plays a critical role in this process, promoting π-π stacking interactions that, along with hydrogen bonding between the peptide backbones, drive the assembly. nih.govacs.org These resulting biomaterials are biocompatible and biodegradable, making them excellent candidates for applications in tissue engineering, regenerative medicine, and controlled drug delivery systems. jpt.com

Rationale for the Specific Dipeptide Moiety: Phenylalanine-Glycine

The choice of the phenylalanine-glycine (Phe-Gly) sequence in Fmoc-Phe-Gly-OH is not arbitrary; it is dictated by the unique chemical properties each amino acid imparts to the molecule, influencing its self-assembly and synthetic utility.

Phenylalanine (Phe): As an aromatic amino acid, phenylalanine provides a crucial structural element for molecular self-assembly. acs.org Its bulky benzyl (B1604629) side chain contributes to the hydrophobic interactions and π-π stacking that are primary driving forces for the formation of ordered nanostructures like hydrogels. acs.org The presence of the Phe residue, particularly when adjacent to the large Fmoc group, enhances these non-covalent interactions, which are essential for creating stable, self-supporting molecular networks. wikipedia.org

Glycine (B1666218) (Gly): As the simplest amino acid, with only a hydrogen atom for its side chain, glycine offers maximum conformational flexibility and minimal steric hindrance. nbinno.comnbinno.com In the context of this compound, placing glycine at the C-terminal position provides a flexible linker, which can be critical during peptide synthesis, potentially improving coupling efficiencies. google.com In self-assembly, this flexibility allows the bulky Fmoc and phenylalanine groups to adopt the optimal orientation for intermolecular interactions. acs.org

The specific sequence, Phe-Gly, is critical. Research has shown that Fmoc-Phe-Gly readily forms a hydrogel, whereas the isomeric Fmoc-Gly-Phe fails to do so under similar conditions. wikipedia.org This is attributed to the positioning of the two aromatic moieties (Fmoc and Phe); their proximity in this compound facilitates the necessary aromatic interactions, while separating them with a glycine residue hinders this crucial self-assembly process. wikipedia.org

Historical Context of Fmoc-Based Peptide Synthesis and its Evolution Relevant to this compound

The development of this compound is intrinsically linked to the evolution of synthetic peptide chemistry. The journey began with the pioneering work of R. Bruce Merrifield in the early 1960s, who developed solid-phase peptide synthesis (SPPS), a revolutionary method that anchored the growing peptide chain to an insoluble resin support. researchgate.netpeptidemachines.compeptide.com This simplified the purification process immensely, as excess reagents and by-products could be washed away after each coupling step. lgcstandards.com Merrifield's initial work primarily utilized the acid-labile Boc protecting group, for which he was awarded the Nobel Prize in Chemistry in 1984. peptidemachines.com

A significant milestone occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. nih.govpeptide.com Although initially intended for solution-phase synthesis, its true potential was realized in the late 1970s when it was adapted for SPPS by researchers including Eric Atherton and Bob Sheppard. lgcstandards.compeptide.com This led to the development of the Fmoc/tBu (tert-butyl) strategy, which offered an orthogonal protection scheme that avoided the harsh, repetitive acid treatments of Boc chemistry. nih.govpeptide.com

The adoption of Fmoc-SPPS grew rapidly through the 1980s and 1990s, becoming the dominant method for peptide synthesis. nih.gov This was driven by the easier automation of the process and its compatibility with a broader range of peptide modifications. nih.gov It was within this context that specific building blocks like this compound became commercially available and widely utilized. The compound provided a ready-made, quality-controlled dipeptide unit that could streamline the synthesis of larger peptides containing the Phe-Gly motif and serve as a fundamental component for research into self-assembling materials.

| Year | Milestone | Significance |

| 1963 | R. Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS). peptide.com | Revolutionized peptide synthesis by simplifying purification steps. |

| 1970 | Carpino and Han introduce the Fmoc protecting group. nih.govpeptide.com | Provided a base-labile alternative to the acid-labile Boc group. |

| 1978 | The Fmoc/tBu strategy for SPPS is developed. peptide.com | Established a widely used orthogonal protection scheme with mild deprotection conditions. |

| 1990s | Widespread adoption of Fmoc chemistry in automated synthesizers. nih.gov | Made complex peptide synthesis more accessible and reliable for non-specialists. |

Overview of Research Trajectories for this compound

This compound is a versatile compound utilized across several key research areas, primarily leveraging its dual identity as a peptide building block and a self-assembling molecule.

Advanced Peptide Synthesis: The most fundamental application of this compound is as a dipeptide building block in SPPS. chemimpex.com It allows for the efficient and precise incorporation of the Phenylalanine-Glycine sequence into custom peptides. These synthetic peptides are used to develop therapeutics, investigate biological pathways, and create diagnostic tools, particularly in fields like oncology and immunology. chemimpex.com

Hydrogel Formation for Biomedical Applications: A major research focus is the use of this compound to form supramolecular hydrogels. wikipedia.org These materials are created through the self-assembly of the dipeptide in an aqueous environment, driven by hydrogen bonding and π-π stacking. acs.orgacs.org Because these hydrogels are biocompatible and mimic the extracellular matrix, they are extensively studied for applications in tissue engineering, as scaffolds for cell growth, and as vehicles for the sustained release of therapeutic agents. jpt.com

Drug Delivery Systems: The hydrogel networks formed by this compound can encapsulate drug molecules, protecting them from degradation and enabling their controlled release over time. Researchers are exploring these systems to improve the delivery of various therapeutics, aiming to enhance efficacy and reduce side effects.

Bioconjugation and Materials Functionalization: this compound is used in bioconjugation techniques to link peptide sequences to other molecules or surfaces. chemimpex.com This allows for the functionalization of materials, imparting biological recognition capabilities or other desired properties for use in biosensors, diagnostics, and advanced biomaterials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQWIPAQNBOEBX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462514 | |

| Record name | Fmoc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169624-67-3 | |

| Record name | Fmoc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Phe Gly Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Phe-Gly-OH

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone in the production of peptides, including this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis of this compound via SPPS begins with the attachment of the C-terminal amino acid, glycine (B1666218), to the resin. Subsequently, the N-terminal amino acid, phenylalanine, protected with the fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin-bound glycine.

Optimization of Coupling Reactions for Fmoc-Phe-OH and Fmoc-Gly-OH

The efficiency of the coupling reaction between Fmoc-phenylalanine (Fmoc-Phe-OH) and resin-bound glycine is paramount for the successful synthesis of this compound. Several factors, including the choice of coupling reagents, solvent systems, and the physical state of the reactants, significantly influence the outcome of the synthesis.

A variety of coupling reagents and additives are utilized to facilitate the formation of the peptide bond between Fmoc-Phe-OH and glycine. These reagents activate the carboxylic acid group of Fmoc-Phe-OH, making it susceptible to nucleophilic attack by the amino group of glycine.

Commonly employed coupling reagents include:

Carbodiimides: Reagents such as N,N'-diisopropylcarbodiimide (DIC) are effective activators. csic.esrsc.org

Onium Salts: Phosphonium salts like PyBOP® and uronium salts such as HBTU and HATU are widely used for their high efficiency. anii.org.uymdpi.commdpi.com HATU, in particular, is often used for coupling to secondary amines. anii.org.uy

Additives are often used in conjunction with coupling reagents to enhance reaction rates and suppress side reactions, such as racemization. Notable additives include:

Hydroxybenzotriazoles: HOBt and its aza-derivative, HOAt, are classic additives. google.comgoogle.com The nitrogen atom in 7-azabenzotriazole derivatives can help suppress epimerization. mdpi.com

OxymaPure: This oxime-based additive is considered a safer and highly effective alternative to traditional benzotriazole-based additives. csic.esrsc.orgrsc.org It has been shown to be superior in suppressing racemization in some cases. mdpi.com

The choice of coupling reagent and additive can be critical, especially when dealing with sterically hindered amino acids or sequences prone to side reactions. For instance, the combination of DIC and OxymaPure is a commonly used and effective pairing. csic.esrsc.org

Table 1: Common Coupling Reagents and Additives in SPPS

| Reagent/Additive | Full Name | Type | Key Features |

|---|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Effective activator, though byproducts can be problematic. csic.esrsc.org |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate | Uronium Salt | Highly efficient, commonly used for standard couplings. anii.org.uymdpi.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate | Uronium Salt | Particularly effective for difficult couplings and secondary amines. anii.org.uymdpi.com |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Strong activator, useful in various coupling scenarios. mdpi.com |

| HOBt | 1-Hydroxybenzotriazole (B26582) | Additive | Classic racemization suppressant. google.comgoogle.com |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive | More effective than HOBt at preventing side reactions. mdpi.com |

| OxymaPure | Ethyl cyanohydroxyiminoacetate | Additive | Safe and highly effective alternative to benzotriazoles. csic.esrsc.orgrsc.org |

The rate and completeness of the acylation reaction are critical for achieving a high yield of the desired peptide. Kinetic studies are essential to understand and optimize these parameters. The time required for the completion of a standard amino acid coupling at room temperature is typically aimed to be between 60 to 90 minutes. rsc.org

Factors influencing reaction kinetics include the reactivity of the amino acids, the chosen coupling reagents, and the solvent system. For instance, studies have shown that the use of certain green binary solvent mixtures can lead to faster incorporation of Fmoc-Gly-OH compared to traditional solvents like DMF. rsc.org Monitoring the reaction progress is often done using qualitative tests like the ninhydrin (B49086) test, which detects free primary amines on the resin. google.com

The choice of solvent is crucial in SPPS as it affects reagent solubility, resin swelling, and reaction kinetics. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties. scholaris.ca However, due to safety and environmental concerns, there is a growing interest in finding greener alternatives.

Traditional Solvents: DMF is widely used but has known degradation and toxicity issues. scholaris.ca NMP is another common choice, sometimes outperforming DMF in specific applications. csic.es

Green Solvent Alternatives: Research has explored various "green" solvents and their binary mixtures. rsc.org Solvents like 2-Methyl-THF have shown promise. chemrxiv.org For example, some binary mixtures with lower polarity have demonstrated faster coupling kinetics than DMF. rsc.org N-butyl-2-pyrrolidone (NBP) has also been identified as a strong candidate to replace DMF, showing good performance in resin swelling and coupling yields. csic.es

Aqueous Media: While less common for standard Fmoc-SPPS, the development of water-compatible methodologies is an ongoing area of research.

The effectiveness of a solvent system is often a trade-off between different properties. For instance, acylation reactions may perform better in less polar media, while the Fmoc-deprotection step requires more polar solvents. chemrxiv.org

The physical state of the solid support and the solubility of reactants significantly impact coupling efficiency. The resin must swell adequately in the chosen solvent to allow for the penetration of reagents and facilitate the reaction. csic.es Polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-grafted PS resins are common supports. rsc.orgthermofisher.com

The solubility of Fmoc-amino acids, such as Fmoc-Phe-OH and Fmoc-Gly-OH, and the coupling reagents in the reaction solvent is a prerequisite for a successful coupling. rsc.orgchemrxiv.org Some amino acid derivatives are known to be difficult to dissolve at high concentrations, which can hinder the reaction. rsc.org The viscosity of the solvent also plays a role, as highly viscous solvents can impair the diffusion of reagents into the resin matrix. csic.es

Fmoc Deprotection Strategies

After the successful coupling of Fmoc-Phe-OH to the resin-bound glycine, the Fmoc protecting group must be removed from the N-terminus of phenylalanine to allow for further chain elongation or final cleavage from the resin.

The standard procedure for Fmoc deprotection involves treating the peptidyl-resin with a 20% solution of piperidine (B6355638) in DMF. peptide.comuci.edu This is typically a two-step process: a short initial treatment followed by a longer one to ensure complete removal. peptide.com

Alternative bases and solvent systems have been explored to address issues such as aspartimide formation, a common side reaction. scholaris.ca For example, a combination of 1,8-Diazabicycloundec-7-ene (DBU) and piperidine can also be used for deprotection. peptide.com The efficiency of Fmoc removal is influenced by the solvent, with more polar solvents generally increasing the reaction rate. chemrxiv.org

Following deprotection, the resin is thoroughly washed to remove residual base and byproducts before proceeding to the next step in the synthesis or the final cleavage of the this compound from the solid support. peptide.comuci.edu

Evaluation of Standard Deprotection Reagents (e.g., Piperidine, 4-Methylpiperidine)

The removal of the Fmoc protecting group is a critical step in SPPS, typically achieved through a base-induced β-elimination mechanism. chempep.com The most common reagent for this purpose is a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de Piperidine acts as a base to abstract the acidic proton on the C9 of the fluorenyl group, initiating the elimination process that liberates the free amine of the peptide and produces dibenzofulvene (DBF) and carbon dioxide. chempep.com A key role of piperidine, as a secondary amine, is to also act as a scavenger for the electrophilic DBF, forming a stable adduct and preventing it from reacting with the newly deprotected peptide chain, which would cause chain termination. acs.orgresearchgate.net

While highly effective, the use of piperidine is subject to regulation in many regions due to its potential use in illicit drug manufacturing. embrapa.br This has prompted the evaluation of alternatives, with 4-methylpiperidine (B120128) (4MP) emerging as a prominent substitute. iris-biotech.descielo.org.mx Studies have shown that 4-methylpiperidine is as efficient as piperidine in deprotecting the Fmoc group. iris-biotech.descielo.org.mx Its reaction mechanism mirrors that of piperidine, involving proton abstraction followed by the formation of a stable dibenzofulvene-4-methylpiperidine adduct. embrapa.br Comparative studies synthesizing various peptides have demonstrated that using 4-methylpiperidine results in products with similar purity and yield to those obtained with piperidine, making it a viable and non-controlled alternative for routine SPPS. scielo.org.mxmdpi.com The reaction rates for Fmoc removal with methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. scielo.org.mx

The efficiency of these standard deprotection reagents can be monitored by UV spectroscopy due to the strong chromophoric nature of the dibenzofulvene-base adduct. chempep.comscielo.org.mx However, incomplete deprotection can occur, particularly in "difficult" sequences prone to aggregation, which can hinder reagent access. chempep.comembrapa.br

Table 1: Comparison of Standard Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Piperidine | 20% in DMF | High efficiency, well-established protocols, effective DBF scavenger iris-biotech.deacs.org | Controlled substance, can promote side reactions like aspartimide formation iris-biotech.deembrapa.brmdpi.com |

| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine, not a controlled substance, effective DBF scavenger iris-biotech.deembrapa.brscielo.org.mx | May still contribute to base-mediated side reactions |

Development and Assessment of Greener Deprotection Alternatives (e.g., DEAPA, TMG, NaN3)

The push towards greener and more sustainable chemical processes has driven research into alternative Fmoc deprotection reagents that are less toxic and not subject to strict regulation. Among the alternatives explored are various amines and other basic compounds.

Diethylamine (DEA) and other acyclic secondary amines have been considered, but they are generally less effective DBF scavengers compared to cyclic amines like piperidine. acs.org This can lead to the accumulation of reactive DBF and potential side reactions with the peptide.

1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base that has been investigated for Fmoc removal. However, its non-nucleophilic nature means it cannot scavenge the DBF by-product. nih.gov Therefore, its use requires the addition of a separate nucleophilic scavenger to trap the DBF and prevent chain termination.

Sodium azide (B81097) (NaN₃) has been developed as a mild and effective reagent for removing the Fmoc group without the need for a strong organic base. researchgate.net The deprotection can be carried out in solvents like DMF, and the conditions have been optimized by screening different temperatures and reagent amounts. researchgate.net A significant advantage is that NaN₃ can avoid certain base-catalyzed side reactions. However, a potential complication is the Michael addition of the newly liberated amine to the DBF. researchgate.net To circumvent this, the deprotection with NaN₃ can be performed in the presence of a scavenger like octanethiol, which effectively traps the DBF. researchgate.net

Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been employed. iris-biotech.de DBU is a very strong, non-nucleophilic base that can accelerate deprotection, which is beneficial for sequences prone to aggregation. chempep.com However, similar to TMG, it requires a scavenger to be added to the deprotection solution to quench the DBF. chempep.comnih.gov

Table 2: Assessment of Greener Deprotection Alternatives

| Reagent | Type | Scavenging Capability | Notes |

|---|---|---|---|

| Diethylamine (DEA) | Acyclic Secondary Amine | Less effective than piperidine acs.org | Slower reaction rates compared to cyclic amines. |

| 1,1,3,3-Tetramethylguanidine (TMG) | Non-nucleophilic Guanidine Base | None | Requires an added nucleophilic scavenger. |

| Sodium Azide (NaN₃) | Inorganic Azide | None | Mild conditions; requires a scavenger like octanethiol to prevent DBF side reactions. researchgate.netresearchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic Amidine Base | None | Very strong base, useful for difficult sequences; requires an added scavenger. chempep.comiris-biotech.denih.gov |

In Situ Fmoc Removal Protocols and their Efficiency

To improve the efficiency and sustainability of SPPS by reducing solvent consumption and synthesis time, in situ Fmoc removal protocols have been developed. peptide.comrsc.org In a conventional SPPS cycle, extensive washing steps are performed after both the coupling and the deprotection steps. The in situ approach eliminates the washing steps after the coupling reaction. researchgate.net

In this protocol, once the coupling of the Fmoc-amino acid is complete, the deprotection reagent (e.g., 20% piperidine or 4-methylpiperidine in DMF) is added directly to the reaction vessel containing the coupling cocktail. rsc.orgresearchgate.net This strategy relies on the principle that the deactivation of the excess activated amino acid in the coupling mixture is faster than the rate of Fmoc removal. rsc.orgresearchgate.net This kinetic difference prevents the undesirable double incorporation of the amino acid into the peptide chain. researchgate.net

Studies have demonstrated that this "in situ Fmoc removal" can reduce solvent usage by up to 75% without compromising the purity or yield of the final peptide. peptide.comrsc.org The efficiency of removing residual base after the combined step can be enhanced by using a washing solvent containing a weak acid, such as 1% OxymaPure in DMF. peptide.comrsc.orgresearchgate.net This protocol has been successfully applied to the synthesis of various peptides, including Leu-enkephalin, using different coupling reagents like DIC/OxymaPure, and has been shown to be a viable and more sustainable alternative to traditional SPPS methods. peptide.commissouristate.edu Further optimizations have included a second treatment with the deprotection base to ensure complete Fmoc removal, which is critical for the quality of the final product. tandfonline.com

Mitigation of By-product Formation During Deprotection (e.g., Dibenzofulvene scavenging)

The primary by-product of Fmoc deprotection is dibenzofulvene (DBF). acs.org DBF is a reactive electrophile that can undergo a Michael addition with the free N-terminal amine of the deprotected peptide. acs.orgresearchgate.net This reaction is irreversible and results in the termination of the peptide chain, leading to truncated impurities that can be difficult to separate from the desired product. chempep.comacs.org

The most common and effective strategy to mitigate this side reaction is the use of a deprotection reagent that also acts as a scavenger. researchgate.net Secondary amines, such as piperidine and 4-methylpiperidine, are excellent DBF scavengers. acs.orgembrapa.br They react rapidly with DBF to form a stable, inactive adduct, thereby preventing its reaction with the peptide. acs.orgresearchgate.net

When using non-nucleophilic bases like DBU or TMG for deprotection, which cannot scavenge DBF, the addition of a dedicated scavenger is essential. chempep.comnih.gov Thiols, such as 1-octanethiol, are effective scavengers that can be added to the deprotection cocktail. researchgate.net For instance, a system using catalytic DBU with a thiol scavenger has been shown to rapidly and cleanly remove the Fmoc group. researchgate.net The choice of scavenger and its concentration must be optimized to ensure efficient trapping of DBF without interfering with other aspects of the synthesis. In the absence of a scavenger, extensive and rapid washing of the resin immediately after deprotection is necessary to remove the reactive DBF, though this is generally less reliable than using a scavenger. nih.gov

Prevention and Control of Side Reactions in SPPS

Beyond the challenges directly related to Fmoc deprotection, the synthesis of peptides like those containing a Phe-Gly sequence must contend with other potential side reactions that can compromise the yield and purity of the final product.

Aspartimide Formation Mitigation Strategies

Aspartimide formation is one of the most significant side reactions in Fmoc-based SPPS, particularly in sequences containing an aspartic acid (Asp) residue followed by a small, unhindered amino acid like glycine (Gly). nih.govpeptide.com The reaction is catalyzed by the basic conditions of Fmoc deprotection. nih.govmdpi.com It involves the nucleophilic attack of the peptide backbone nitrogen on the side-chain carbonyl of the Asp residue, forming a five-membered succinimide (B58015) ring (aspartimide). researchgate.netiris-biotech.de This process is problematic for several reasons: the aspartimide ring is susceptible to epimerization at the α-carbon of the Asp residue, and subsequent ring-opening by nucleophiles (like piperidine or water) can yield a mixture of four products: the desired α-L-aspartyl peptide, the α-D-aspartyl peptide, and the corresponding β-L- and β-D-aspartyl peptides. nih.govmdpi.comresearchgate.net

Several strategies have been developed to mitigate aspartimide formation:

Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered ester protecting groups on the Asp side chain, such as 3-ethyl-3-pentyl (Epe) or 1,1-diisopropyl-ethyl (Die), can physically block the nucleophilic attack of the backbone amide. nih.goviris-biotech.de

Backbone Protection: A highly effective method involves the introduction of a temporary protecting group on the amide nitrogen of the amino acid following the Asp residue. peptide.comiris-biotech.de The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. nih.govpeptide.com These groups prevent the cyclization by sterically shielding the amide nitrogen and are cleaved during the final acidolytic cleavage step. peptide.comiris-biotech.de Dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available and highly effective for suppressing aspartimide formation in problematic Asp-Gly sequences. nih.goviris-biotech.de

Modification of Deprotection Conditions: Adding an acidic modifier to the piperidine deprotection solution can reduce the basicity and, consequently, lower the rate of aspartimide formation. nih.gov For example, the addition of ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine/DMF solution has been shown to significantly reduce aspartimide-related impurities. nih.gov

Use of Pseudoproline Dipeptides: The conformation of the peptide chain can influence the propensity for aspartimide formation. nih.goviris-biotech.de Introducing a pseudoproline dipeptide in the sequence near the Asp residue can induce a kink in the peptide backbone that disfavors the geometry required for cyclization. nih.gov

Stereochemical Purity and Racemization Control During Coupling and Deprotection

Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial. Racemization, or epimerization, can occur at the α-carbon of an amino acid residue, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. While phenylalanine itself is not among the most racemization-prone residues like cysteine or histidine, certain residues, such as phenylglycine (Phg), are highly susceptible. nih.govresearchgate.net

Racemization can be induced during two key steps of the SPPS cycle:

Coupling/Activation: Over-activation of the carboxylic acid, prolonged coupling times, or the use of strong bases can lead to the formation of a 5(4H)-oxazolone intermediate, which readily racemizes. The α-proton of residues like Phg is particularly acidic due to the phenyl group, making it more prone to base-catalyzed enolization and subsequent racemization during coupling. mdpi.comresearchgate.net

Deprotection: The basic conditions used for Fmoc removal can also cause epimerization, especially for residues with acidic α-protons. mdpi.comresearchgate.net Studies on Phg-containing peptides have shown that racemization occurs significantly during the Fmoc-deprotection step with piperidine. researchgate.net

Strategies to control racemization include:

Choice of Coupling Reagents: Using coupling reagents that minimize the formation of oxazolone (B7731731) intermediates is critical. Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) are known to suppress racemization. peptide.com For particularly sensitive residues like Phg, coupling reagents such as DEPBT or COMU, in combination with hindered bases like TMP or DMP, have been shown to reduce racemization to negligible levels. researchgate.net

Control of Base and Temperature: Minimizing the exposure to strong bases and high temperatures is essential. researchgate.net For instance, in microwave-assisted SPPS, carefully controlling the temperature and power can limit the extent of racemization. researchgate.net

Protecting Group Strategy: For highly racemization-prone residues like histidine, protection of the side-chain imidazole (B134444) nitrogen is the most effective approach to preserve chiral integrity. nih.gov While not standard for phenylalanine, this highlights the importance of side-chain protection strategies in controlling stereochemistry.

In the context of this compound, while Phe is relatively stable, the subsequent Gly residue offers no steric hindrance, which can sometimes exacerbate issues in adjacent residues. Therefore, careful selection of coupling conditions and adherence to protocols that minimize base exposure time are crucial for maintaining the stereochemical purity of the phenylalanine residue throughout the synthesis.

Formation of Dipeptide Impurities in Fmoc-Amino Acid Synthesis

The purity of Nα-Fmoc protected amino acids is crucial for the successful synthesis of peptides. nih.gov During the synthesis of Fmoc-amino acids, the formation of dipeptide impurities, such as Fmoc-Xaa-Xaa-OH, can occur. nih.gov This side reaction is particularly noted when using 9-fluorenylmethyl chloroformate for the introduction of the Fmoc group, which can lead to unwanted carboxyl activation and subsequent dimerization. nih.gov These dipeptide impurities can then be incorporated into the growing peptide chain during synthesis, leading to products with incorrect sequences. nih.gov

Another common impurity is the formation of Fmoc-β-Ala-OH and its derivatives, which arises from a Lossen-type rearrangement when using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu). nih.gov To mitigate the formation of these impurities, several strategies have been developed. One approach involves the intermediate silylation of the amino acid to protect the carboxylic acid group, thereby preventing oligomerization during the Fmoc protection step. nih.gov Additionally, alternative reagents, such as those based on oximes like Fmoc-Amox, have been developed for a cleaner introduction of the Fmoc group, yielding Fmoc-amino acids with high purity and minimal dipeptide contamination. researchgate.net The use of Fmoc-2-MBT has also been proposed to avoid the formation of Fmoc-dipeptides and other side products. ub.edu

Solution-Phase Synthesis of this compound and Related Peptides

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach that remains valuable, particularly for large-scale production. bachem.comwikipedia.orgchempep.com This method involves the stepwise coupling of amino acids in a homogenous solution. nih.gov

Microwave-Assisted Solution Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including peptide synthesis. arkat-usa.org Microwave-assisted solution-phase synthesis offers a rapid and efficient method for preparing dipeptides and larger peptide fragments. arkat-usa.orgmdpi.com Studies have shown that the use of microwave heating can significantly reduce reaction times, often completing the coupling in minutes. arkat-usa.orgmdpi.com For instance, a method utilizing titanium tetrachloride (TiCl₄) as a condensing agent in pyridine (B92270) under microwave irradiation has been successfully employed for the synthesis of dipeptides with high yields and retention of chiral integrity. mdpi.com This approach is compatible with various N-terminal protecting groups, including Fmoc. mdpi.com Another environmentally friendly protocol involves microwave-assisted synthesis in neat water using TBTU/HOBt/DIEA as the coupling combination, which is compatible with both Boc and Fmoc-protected amino acids. rsc.org

A comparison of microwave-assisted synthesis with conventional methods for the formation of a peptide bond using Fmoc-amino acid chlorides revealed that microwave irradiation completes the reaction in 30-45 seconds with a 90% yield of the pure peptide. arkat-usa.org

| Coupling Method | Additive | Solvent | Reaction Time | Yield | Reference |

| Microwave-Assisted | Zinc dust | Dichloromethane (B109758) | 30-45 sec | 90% | arkat-usa.org |

| Microwave-Assisted | TBDMS-OBt | Dichloromethane | 30-45 sec | 90% | arkat-usa.org |

| Microwave-Assisted | TiCl₄ | Pyridine | Short | High | mdpi.com |

| Microwave-Assisted | TBTU/HOBt/DIEA | Water | Short | High | rsc.org |

Classical Solution-Phase Approaches for Protected Peptide Segments

Classical solution-phase synthesis involves the coupling of protected amino acid derivatives in an appropriate solvent system. nih.gov This method allows for the purification of intermediates at each step, ensuring the high purity of the final product. nih.gov The synthesis of a protected dipeptide like this compound would typically involve the activation of the carboxyl group of Fmoc-phenylalanine, followed by coupling with the amino group of a C-terminally protected glycine, such as a glycine ester. The protecting group on the glycine is then selectively removed to yield the final product. A variety of coupling reagents can be used, including carbodiimides like DIC, often in the presence of an additive such as HOBt to suppress side reactions. google.com The choice of protecting groups, coupling reagents, solvents, and reaction conditions is critical and requires careful planning, as there is no universal protocol for solution-phase synthesis. bachem.com

Fragment Condensation Strategies Utilizing this compound

Fragment condensation is a powerful strategy for the synthesis of long peptides. acs.org This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. nih.govacs.org

Preparation of this compound as a Protected Fragment

The dipeptide this compound can be synthesized as a protected fragment for use in fragment condensation strategies. rsc.org This can be achieved through solution-phase methods as described above. The resulting protected dipeptide can then be purified and used as a building block for the assembly of larger peptides. rsc.org For example, in the synthesis of liraglutide, a 31-amino acid peptide, a fragment-based approach was employed where the peptide was divided into smaller, more manageable segments. csic.es One of the fragments was synthesized on a 2-chlorotrityl chloride resin using Fmoc-amino acids. csic.es

Methodologies for Coupling Protected Fragments in Solution and On-Resin

Once the protected fragments are synthesized, they can be coupled together either in solution or on a solid support (on-resin). acs.org

Solution-Phase Fragment Condensation: In this approach, two protected peptide fragments are coupled in solution using standard coupling reagents. acs.org This method is often used in a hybrid strategy where fragments are synthesized on a solid support, cleaved, and then coupled in solution. acs.org

On-Resin Fragment Condensation: This technique involves coupling a protected peptide fragment to a resin-bound peptide. acs.orgrsc.org For example, a protected fragment like this compound can be coupled to an amino-functionalized resin or a resin-bound amino acid or peptide. rsc.org5z.com The coupling is typically carried out using reagents such as BOP/DIPEA. rsc.org This method has been successfully used in the synthesis of various complex peptides, where pre-synthesized dipeptide or larger fragments are coupled to the growing peptide chain on the resin. google.com For instance, in the synthesis of pramlintide, a dipeptide fragment, Fmoc-Pro-Pro-OH, was synthesized in the liquid phase and then coupled to the resin-bound peptide chain. google.com

The following table summarizes different fragment condensation approaches:

| Condensation Method | Description | Coupling Reagents | Reference |

| Solution-Phase | Coupling of two protected fragments in solution. | DIC/HOBt, HBTU/HOBt/DIEA | google.comacs.org |

| On-Resin | Coupling a protected fragment to a resin-bound peptide. | BOP/DIPEA, PyBop/DIEA | acs.orgrsc.org |

Control of Impurities and Side Reactions in Fragment Condensation

Fragment condensation is a powerful strategy for synthesizing longer peptides, but it is susceptible to impurities and side reactions, most notably racemization. wikipedia.org In the context of this compound synthesis, where Phenylalanine is the C-terminal residue of the activated fragment, the risk of epimerization at the α-carbon is a significant concern. The mechanism often involves the formation of an optically labile oxazolone intermediate. nih.gov

Racemization Control:

The choice of coupling reagents and reaction conditions is paramount to suppress racemization. Phenylglycine (Phg), an analogue of Phenylalanine, is known to be particularly prone to racemization due to the increased acidity of its benzylic α-proton. researchgate.netluxembourg-bio.com Studies on Phg-containing peptides show that the base-catalyzed coupling step is critical for racemization. researchgate.netluxembourg-bio.com The use of weaker, sterically hindered bases can minimize epimerization. luxembourg-bio.com

Several modern coupling reagents have been developed to facilitate peptide bond formation with minimal or no racemization. rsc.org For instance, allenone has been identified as a highly effective, racemization-free coupling reagent for dipeptide synthesis and fragment condensation. nih.gov It proceeds through an α-carbonyl vinyl ester intermediate, which reacts spontaneously without loss of stereochemical integrity. nih.gov Similarly, ynamide-based coupling reagents have shown remarkable effectiveness in minimizing epimerization during fragment condensation. rsc.org

Research on Phenylglycine provides valuable insights applicable to Phenylalanine. The following table summarizes the impact of different coupling conditions on the racemization of a Phg-containing model peptide, demonstrating strategies to maintain chiral purity.

| Activator | Base | Racemization (%) | Reference |

| HATU | DIPEA | 17-20 | luxembourg-bio.com |

| HBTU | DIPEA | 22-24 | luxembourg-bio.com |

| COMU | DIPEA | 8 | luxembourg-bio.com |

| DEPBT | DIPEA | 10 | luxembourg-bio.com |

| COMU | TMP | <1 | researchgate.net |

| DEPBT | DMP | <1 | researchgate.net |

| Data derived from studies on model peptides containing Phenylglycine (Phg), which is highly susceptible to racemization. researchgate.netluxembourg-bio.com |

Other Side Reactions:

Besides racemization, other side reactions can occur. For example, the formation of diketopiperazines (DKPs) can be a competing reaction, especially when removing the N-terminal protecting group from a dipeptide ester. wiley-vch.de Using fragment condensation with Fmoc-dipeptide acids, like this compound itself, helps to minimize this side reaction. wiley-vch.de Additionally, impurities can be introduced from the starting materials; the purity of the initial Fmoc-amino acids has a direct impact on the purity of the final peptide product. ajpamc.com

Advanced Synthesis Technologies and Automation

The synthesis of peptides like this compound has been significantly enhanced by automation and the adoption of advanced chemical technologies. These innovations aim to improve efficiency, yield, and purity while reducing manual labor and human error. americanpeptidesociety.orgiris-biotech.de

Flow Chemistry Approaches in this compound Synthesis

Automated fast-flow peptide synthesis (AFPS) has emerged as a transformative technology. rsc.org This approach combines solid-phase peptide synthesis (SPPS) with continuous-flow systems, allowing for rapid and efficient chain elongation. mit.edunih.gov In a typical automated synthesizer, reagents are delivered through a column containing the resin-bound peptide, with precisely controlled reaction times, temperatures, and washing steps. americanpeptidesociety.orgiris-biotech.delibretexts.org

The benefits of flow chemistry for peptide synthesis include:

Speed: Automated systems can complete coupling and deprotection cycles in minutes, significantly shortening the time required to synthesize long peptide chains. mit.educreative-peptides.com

Efficiency: High yields are achieved for each step, which is crucial for the synthesis of longer peptides. libretexts.org The use of in-line monitoring, such as UV detection of the dibenzofulvene byproduct from Fmoc deprotection, allows for real-time assessment of reaction completion. iris-biotech.denih.gov

Purity: Optimized and automated protocols minimize side reactions, leading to higher purity of the crude product. mit.edu

While this compound is a short dipeptide, the principles of flow chemistry are directly applicable to its large-scale and high-throughput production, often as a precursor for longer peptide syntheses. Liquid-phase continuous-flow synthesis has also been developed, offering a method for preparing C-terminal free peptides like this compound without a solid support, which can streamline the workup and purification process. rsc.org

Green Chemistry Principles in this compound Synthesis

Traditional peptide synthesis, particularly SPPS, is known for its significant environmental footprint, primarily due to the large volumes of hazardous solvents and reagents used. ajpamc.comrsc.org Consequently, there is a strong drive towards "greening" the synthesis of peptides.

Key principles of green chemistry applied to peptide synthesis include:

Safer Solvents: A major focus is replacing hazardous solvents like dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). ajpamc.com Researchers have investigated more benign alternatives that still provide good resin swelling and reagent solubility. rsc.orgnih.gov

Atom Economy: Minimizing waste by maximizing the incorporation of all materials used in the process into the final product. This includes reducing the excess of amino acids and coupling reagents. nih.govnih.gov

Waste Reduction: Implementing recycling schemes for solvents and reagents can significantly reduce waste generation. mdpi.com

The following table lists some greener solvents that have been evaluated for their suitability in SPPS, a process central to producing peptide fragments like this compound.

| Solvent | Key Properties & Findings | Reference(s) |

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | A bio-based solvent suitable for all SPPS steps, including coupling and deprotection. rsc.org | nih.govrsc.org |

| Triethyl phosphate (B84403) (TEP) | Shows good solubility for many Fmoc-amino acids and reagents, making it a viable green alternative to DMF. tandfonline.com | tandfonline.com |

| Cyclopentanone / Butyl Acetate | Used in binary mixtures with DMSO to improve reagent solubility and increase boiling points, allowing for efficient synthesis at higher temperatures. unifi.it | unifi.it |

| Water | The ultimate green solvent. Methods using water-dispersible Fmoc-amino acid nanoparticles have been developed for solid-phase synthesis in aqueous media. scispace.com | scispace.com |

The minimal-protection strategy, where side-chain protecting groups are avoided for certain amino acids, further aligns with green chemistry by reducing the number of synthetic steps and the amount of trifluoroacetic acid (TFA) needed for final cleavage. researchgate.net These advancements collectively contribute to a more sustainable and efficient production of this compound and other peptide-based molecules.

Conformational Analysis and Computational Studies of Fmoc Phe Gly Oh and Its Assemblies

Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations and theoretical modeling provide crucial insights into the dynamic behavior and structural preferences of Fmoc-Phe-Gly-OH at the atomic level. These computational approaches allow researchers to probe conformational landscapes, understand the driving forces behind self-assembly, and predict the impact of environmental factors on molecular structure.

Investigation of Conformational Flexibility and Preferred Conformations of this compound

The conformational flexibility of this compound is a key determinant of its self-assembly behavior. Studies employing MD simulations investigate the various dihedral angles (phi, psi) of the peptide backbone and the side chain of phenylalanine, revealing a range of accessible conformations. These simulations help identify preferred low-energy states that can serve as building blocks for supramolecular structures. While specific studies on this compound are less prevalent in the provided search results, general trends for Fmoc-dipeptides suggest that the aromatic nature of the Fmoc and phenylalanine groups significantly influences these conformational preferences, often favoring extended or specific folded states stabilized by non-covalent interactions. For instance, similar Fmoc-dipeptides have shown preferences for helical conformations or specific β-sheet-like arrangements depending on the context researchgate.netnih.gov.

Computational Studies on Self-Assembly Mechanisms

The self-assembly of this compound and related Fmoc-peptides is driven by a combination of non-covalent interactions, which have been extensively studied using computational methods. These include:

Hydrogen Bonding: Interactions between the amide and carbonyl groups of the peptide backbone, as well as the carbamate (B1207046) group of the Fmoc moiety, play a role in stabilizing assembled structures, often contributing to β-sheet-like arrangements or other ordered networks rsc.orgresearchgate.netresearchgate.netacs.orgmdpi.com.

π-π Stacking: The aromatic rings of the Fmoc group and the phenylalanine side chain are primary drivers of self-assembly. These interactions, involving face-to-face or edge-to-face arrangements, are crucial for forming stable supramolecular structures like fibrils and hydrogels rsc.orgresearchgate.netresearchgate.netacs.orgrsc.orgnih.govresearchgate.netreading.ac.ukfrontiersin.org. Computational studies quantify the energy contributions of these stacking interactions, revealing their significant stabilizing effect.

Hydrophobic Interactions: The hydrophobic nature of the Fmoc and phenylalanine groups drives their association in aqueous environments, further promoting self-assembly researchgate.netrsc.orgreading.ac.ukfrontiersin.org.

Electrostatic Interactions: While often secondary to π-π stacking and hydrophobic forces in neutral conditions, electrostatic interactions can play a role, particularly if charged residues or specific pH conditions are involved aip.orgfrontiersin.org.

Computational studies often break down the total interaction energy into contributions from these forces to elucidate their relative importance in driving self-assembly rsc.orgresearchgate.netfrontiersin.org.

Simulation of Peptide-Solvent Interactions and their Impact on Conformation

The interaction between this compound and its surrounding solvent molecules (typically water or mixtures) significantly influences its conformational preferences and self-assembly propensity. MD simulations in explicit solvent models reveal the formation of solvation shells around the peptide. These simulations can quantify hydration energies and the dynamics of water molecules in proximity to the peptide. Solvent polarity, hydrogen bonding capacity, and specific solute-solvent interactions can alter the balance of forces, affecting the stability of different conformations and the propensity for aggregation mdpi.comrsc.orgacs.orgmdpi.com. For example, changes in solvent can influence the strength of hydrogen bonds or the effectiveness of hydrophobic interactions, thereby modulating the self-assembly pathway and the final nanostructure morphology rsc.orgacs.org.

Rational Design of this compound Derivatives through Computational Approaches

Computational approaches are instrumental in the rational design of this compound derivatives with tailored self-assembly and material properties. By employing molecular modeling, quantitative structure-activity relationships (QSAR), and predictive simulations, researchers can explore how modifications to the peptide sequence or the Fmoc group (e.g., introduction of fluorine atoms, different protecting groups, or variations in the amino acid sequence) affect conformational stability, interaction strengths, and ultimately, the self-assembled structures acs.orgmdpi.comresearchgate.net. For instance, computational studies can predict how altering the electronic or steric properties of the phenylalanine side chain might enhance or diminish π-π stacking or hydrophobic interactions, guiding the synthesis of novel hydrogelators or self-assembling materials with specific functionalities.

Spectroscopic and Diffraction-Based Characterization in Relation to Conformation

Spectroscopic and diffraction techniques provide experimental validation for the structural insights gained from computational studies, offering direct evidence of the secondary structures and assembly states of this compound.

Application of Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. The far-UV CD spectra (170-250 nm) are particularly sensitive to the peptide backbone conformation, with characteristic spectral features associated with α-helices, β-sheets, and random coils creative-proteomics.comresearchgate.net. For Fmoc-peptides, the presence of the aromatic Fmoc group can also contribute to the CD spectra in the near-UV region (250-350 nm), providing information about the chiral environment of these aromatic moieties and their ordering within supramolecular assemblies reading.ac.ukmdpi.com.

Studies on Fmoc-dipeptides, including those with phenylalanine, often reveal spectral signatures indicative of β-sheet formation, particularly in self-assembled fibrillar structures nih.govacs.orgresearchgate.nettulane.edu. For example, β-sheet structures are typically characterized by a negative CD band around 215-220 nm and a positive band around 195-200 nm, although the exact positions and intensities can vary. The presence of the Fmoc group can sometimes mask or shift these characteristic bands, necessitating careful interpretation reading.ac.ukresearchgate.net. CD spectroscopy can also be used to monitor conformational transitions induced by changes in temperature, pH, or solvent composition, providing dynamic insights into the self-assembly process mdpi.comacs.org.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Assembly Characterization

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopies that probe the molecular vibrations of a compound, providing insights into its functional groups, molecular conformation, and intermolecular interactions. These techniques are invaluable for characterizing the self-assembled states of this compound by identifying changes in vibrational modes that occur upon assembly.

FTIR spectroscopy is particularly useful for analyzing the secondary structure of peptides within assembled states. The Amide I band, primarily arising from the C=O stretching vibration, is highly sensitive to the peptide backbone conformation. For instance, a strong Amide I band around 1650-1690 cm⁻¹ is typically indicative of β-sheet structures, which are frequently observed in self-assembled peptides pku.edu.cnreading.ac.uknih.govresearchgate.net. Studies on Fmoc-protected dipeptides have shown that FTIR spectra can confirm the integrity of the Fmoc-Phe-Gly molecule during assembly processes, such as electrospinning, by demonstrating no significant differences between the spectra of the bulk powder and the resulting fibers researchgate.netresearchgate.net. Changes in the position or shape of the Amide I and Amide II bands (related to N-H bending and C-N stretching) can also reveal alterations in hydrogen bonding patterns and conformational transitions within the assembled structures mdpi.com. The Fmoc group itself contributes characteristic absorption bands, typically in the 950–730 cm⁻¹ region, which can be monitored to assess its involvement in the assembly process mdpi.com.

Raman spectroscopy offers complementary information to FTIR, probing different vibrational modes and often being more sensitive to symmetric vibrations and molecular symmetry. The Fmoc group is noted as a strong Raman reporter, facilitating the detection and analysis of Fmoc-containing assemblies rsc.orgnih.gov. While phenylalanine (Phe) is a weaker Raman reporter, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can amplify its signal, allowing for detailed analysis of its contribution to the assembled structure rsc.orgnih.gov. Raman spectroscopy has been used to confirm the molecular integrity of Fmoc-Phe-Gly during fiber formation via electrospinning, showing spectra consistent with the original molecular structure researchgate.netresearchgate.net. It can also provide quantitative data on the components of mixtures and can be performed in situ, making it versatile for studying dynamic assembly processes rsc.orgnih.gov.

Table 1: Characteristic FTIR and Raman Bands in Fmoc-Phe-Gly Assemblies

| Technique | Band Assignment (approx. cm⁻¹) | Interpretation in Assembled State | Reference(s) |

| FTIR | 1650-1690 (Amide I) | Indicates β-sheet conformation, hydrogen bonding pku.edu.cnreading.ac.uknih.govresearchgate.net | reading.ac.uknih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com |

| FTIR | ~1530 (Amide II) | N-H bending, C-N stretching, sensitive to conformation and H-bonding mdpi.com | mdpi.com |

| FTIR | 950-730 | Characteristic vibrations of Fmoc aromatic rings mdpi.com | mdpi.com |

| Raman | ~1000, ~1605 | Characteristic Raman lines for Phenylalanine (Phe) rsc.orgnih.gov | rsc.orgnih.gov |

| Raman | ~2846-2855 | C-H vibrations from peptide backbone rsc.orgnih.gov | rsc.orgnih.gov |

| Raman | ~1608, ~1292, ~1022, ~1465 | Bands correlating to the Fmoc group nih.gov | nih.gov |

Wide-Angle X-ray Scattering (WAXS) and Electron Microscopy for Structural Insights into Assembled States

Wide-Angle X-ray Scattering (WAXS) and electron microscopy (EM) techniques are complementary methods used to probe the structural organization and morphology of self-assembled this compound. WAXS provides information on the crystalline or semi-crystalline nature of the assemblies, including characteristic d-spacings that reveal the packing arrangement of molecules. Electron microscopy, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Cryo-Electron Microscopy (Cryo-EM), offers direct visualization of the morphology, size, and ultrastructure of the assembled nanostructures.

WAXS analysis can reveal the degree of order within the self-assembled this compound structures. Studies on similar Fmoc-amino acid assemblies have reported d-spacings related to the π-π stacking distance of the Fmoc groups, typically in the range of 3.6–5.0 Å rsc.org. WAXS data, when combined with FTIR and TEM, helps to correlate the observed spectroscopic signatures with specific structural arrangements, such as antiparallel β-sheet organization, as seen in PEGylated tetra-phenylalanine fibers researchgate.net. WAXS can also confirm that nanomaterials retain similar morphology and monomer organization in solution as in the solid state researchgate.net. It has been used to characterize Fmoc-AA gels, providing insights into fibril diameter and packing nih.gov.

Electron microscopy techniques are essential for visualizing the diverse morphologies that this compound can adopt. TEM and Cryo-TEM have revealed that Fmoc-protected dipeptides can form various structures, including twisted amyloid fibrils acs.org, entangled networks of flexible fibrils, and rigid ribbons acs.org. Depending on concentration, Fmoc-Phe-Gly can form fibers, ribbons, and needle-like topographies researchgate.net. Cryogenic SEM (Cryo-SEM) has been used to measure average fiber diameters in Fmoc-dipeptide hydrogels, with values reported for related compounds like Fmoc-Phe-Phe being around 56 nm researchgate.net. Cryo-EM studies on related Fmoc-tripeptides (e.g., Fmoc-FFY) have resolved detailed 3D structures, showing quasi-elongated conformations with Fmoc groups clustered at the core, forming a hydrophobic core within the nanostructure acs.org. These studies highlight the influence of the Fmoc group in directing the self-assembly process towards specific architectures.

Table 2: Morphological and Structural Characterization of Fmoc-Phe-Gly Assemblies and Related Compounds

| Technique | Observed Feature / Parameter | Description / Value | Fmoc-Phe-Gly Relevance | Reference(s) |

| WAXS | d-spacing | ~3.6–5.0 Å | Related to Fmoc π-π stacking rsc.org | rsc.org |

| WAXS | Structural Organization | Antiparallel β-sheet | Observed in related Fmoc-peptide assemblies researchgate.net | researchgate.netnih.gov |

| TEM | Morphology | Twisted fibrils | Observed in related Fmoc-βAH assemblies acs.org | researchgate.netacs.orgacs.org |

| TEM | Morphology | Fibers, ribbons | Observed for Fmoc-Phe-Gly and related Fmoc-dipeptides researchgate.netacs.org | researchgate.netacs.org |

| Cryo-SEM | Fiber Diameter | ~56 nm (for Fmoc-Phe-Phe) | Representative of Fmoc-dipeptide fiber dimensions researchgate.net | researchgate.net |

| Cryo-EM | Nanofiber Structure | Quasi-elongated conformation, clustered Fmoc groups | Insights into Fmoc-dipeptide assembly principles acs.org | acs.org |

Research Applications and Functionalization of Fmoc Phe Gly Oh

Fmoc-Phe-Gly-OH as a Building Block for Complex Peptide Architectures

The Fmoc protecting group is a cornerstone of modern peptide synthesis, allowing for stepwise elongation of peptide chains with high fidelity. This compound serves as a readily available dipeptide unit for incorporation into longer sequences.

This compound is extensively used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to construct linear peptides. The Fmoc group provides orthogonal protection to the N-terminus, allowing for selective deprotection and subsequent coupling of amino acids. This dipeptide unit can be incorporated into longer peptide chains, contributing specific structural or functional elements. Furthermore, this compound can be modified or used in the synthesis of peptidomimetics, which are peptide-like molecules designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, or altered biological activity chemimpex.comnih.gov. For instance, researchers have synthesized fluoroalkene dipeptide isosteres of Fmoc-Gly-Phe-OH for incorporation into peptidomimetic sequences, exploring the role of peptide bond surrogates in biological activity nih.gov.

Beyond linear sequences, this compound can be integrated into more complex peptide architectures, including branched and cyclic peptides. In branched peptide synthesis, the dipeptide can be attached to a branching point, allowing for the extension of multiple peptide chains from a single core. For cyclic peptides, this compound can be incorporated into a linear precursor that is subsequently cyclized, either by forming a peptide bond between the N- and C-termini or by linking amino acid side chains. The development of novel resins and coupling strategies in Fmoc chemistry supports the efficient synthesis of such complex structures mdpi.comacs.orggoogle.com.

Peptides synthesized using this compound as a building block are often designed for specific biological applications. Its utility is noted in areas such as oncology and immunology, where it aids in creating peptide drugs that can target cancer cells or modulate immune responses chemimpex.com. The ability to precisely control the peptide sequence using Fmoc chemistry, with this compound as a component, is vital for developing therapeutic peptides with enhanced efficacy and specificity. Protein engineering also benefits from this dipeptide, allowing for modifications that improve protein functionality for various biotechnological applications chemimpex.com.

Supramolecular Self-Assembly of this compound and Derivatives

The presence of the aromatic Fmoc group, coupled with the phenylalanine residue, endows this compound and its derivatives with the ability to self-assemble into ordered nanostructures, often leading to the formation of hydrogels.

Fmoc-protected dipeptides, including those containing phenylalanine, are well-established hydrogelators. These molecules self-assemble through non-covalent interactions such as π–π stacking, hydrophobic interactions, and hydrogen bonding, driven primarily by the Fmoc group and the aromatic side chain of phenylalanine frontiersin.orgresearchgate.netrsc.orgacs.orgbeilstein-journals.org. This compound itself, or related Fmoc-dipeptides, can form hydrogels and fibrous nanostructures. For instance, studies have shown that Fmoc-Phe-Gly can form hydrogels under specific pH conditions, unlike Fmoc-Gly-Phe, which tends to crystallize frontiersin.orgnih.gov. The self-assembly process typically involves the formation of nanofibers, which then entangle to create a macroscopic hydrogel network frontiersin.orgresearchgate.netrsc.orgacs.org. These hydrogels are of significant interest for applications in drug delivery, tissue engineering, and as scaffolds for cell culture due to their biocompatibility and tunable mechanical properties researchgate.netrsc.orgresearchgate.netacs.org.

The morphology and properties of the self-assembled structures are highly sensitive to various environmental and solution conditions. Key influencing factors include pH, temperature, solvent composition (type, polarity, and water-organic solvent ratio), ionic strength, and the specific sequence of amino acids within the peptide frontiersin.orgresearchgate.netnih.govmdpi.comrsc.org. For example, the pH is a critical determinant of hydrogel formation and mechanical properties; Fmoc-Phe-Phe, a related dipeptide, forms hydrogels below a pH of 8, while other Fmoc-dipeptides like Fmoc-Phe-Gly require a pH below 4 frontiersin.orgnih.gov. Temperature can affect the kinetics of self-assembly, and solvent composition dictates the solubility and interaction strength between molecules frontiersin.orgresearchgate.netmdpi.com. Understanding these parameters is crucial for controlling the self-assembly process and tailoring the resulting nanostructures for specific applications frontiersin.orgnih.govmdpi.com.

Modulating Mechanical Properties and Stability of Assembled Structures

The self-assembly of this compound into fibrous hydrogels is a key characteristic that influences the mechanical properties and stability of the resulting supramolecular structures rsc.orgresearchgate.netrsc.org. These peptide-based hydrogels are formed through non-covalent interactions, primarily π-π stacking of aromatic phenylalanine residues and hydrogen bonding, which dictate their structural integrity and mechanical response rsc.orgrsc.org.

While specific quantitative data on this compound's mechanical properties in isolation are limited in the provided search results, its parent compound, Fmoc-Phe-Phe-OH, forms fibrous hydrogels with a storage modulus (G') higher than 2 × 10⁴ Pa rsc.orgrsc.org. This suggests that this compound, also forming fibrous hydrogels, likely possesses tunable mechanical characteristics influenced by its specific sequence and assembly conditions rsc.orgresearchgate.netrsc.org. The stability of these peptide assemblies is generally high, with studies indicating resistance to various organic solvents and extreme pH conditions for related aromatic dipeptide nanostructures rsc.org. This inherent stability is crucial for applications requiring robust materials.

Investigation of Co-Assembly with Other Molecules and Amino Acid Derivatives

This compound can participate in co-assembly with other molecules and amino acid derivatives, leading to the formation of complex supramolecular architectures with modulated properties rsc.orgrsc.org. By combining this compound with different Fmoc-protected amino acids or peptides, researchers can engineer composite hydrogels and co-polymers rsc.orgrsc.org. This co-assembly strategy allows for fine-tuning of the resulting nanostructures' physical and chemical characteristics, including mechanical strength and assembly architecture rsc.orgrsc.org.

For instance, co-assembly of diphenylalanine (FF) peptide with Boc-FF analogue has been shown to create beaded strings, where spherical assemblies are linked by elongated elements rsc.orgrsc.org. While direct examples of this compound co-assembly with specific other molecules are not detailed, the principle of creating supramolecular co-polymers by mixing different building blocks is well-established for Fmoc-protected peptides rsc.orgrsc.org. This approach offers a pathway to create materials with tailored functionalities by combining the self-assembly capabilities of different peptide sequences.

Applications in Advanced Biomaterials

The self-assembly properties of this compound position it as a valuable component in the development of advanced biomaterials for various biomedical applications.

Development of 3D Scaffolds for Tissue Engineering and Cell Culture

This compound forms fibrous hydrogels that are recognized for their potential as 3D scaffolds in tissue engineering and cell culture rsc.orgresearchgate.netrsc.org. These peptide hydrogels provide a supportive microenvironment that mimics aspects of the extracellular matrix, promoting cell adhesion, proliferation, and differentiation rsc.orgrsc.org. The ability to form ordered nanostructures within the hydrogel network is crucial for providing mechanical support and guiding cellular behavior rsc.orgrsc.org.

Studies have shown that Fmoc-peptide hydrogels, including those derived from Fmoc-Phe-Phe-OH, can support cell growth and the controlled release of small molecules, making them promising candidates for regenerative medicine applications rsc.orgrsc.org. The incorporation of bioactive ligands, such as the RGD motif, onto the surface of these peptide fibers can further enhance cell adhesion and mimic essential extracellular matrix features, facilitating in vitro tissue regeneration rsc.orgrsc.org.

Bioconjugation and Surface Modification for Biomedical Devices

While specific examples of this compound in bioconjugation and surface modification are not extensively detailed in the provided snippets, its Fmoc protection group is commonly used in peptide synthesis, implying its potential for functionalization ub.edu. The Fmoc group can be selectively removed, allowing for further chemical modifications or conjugation of the peptide sequence to surfaces or other biomolecules ub.edu.

The ability of Fmoc-protected peptides to self-assemble into stable nanostructures suggests their utility in modifying the surfaces of biomedical devices to improve biocompatibility or introduce specific biological functionalities, such as promoting cell attachment or reducing fouling. The inherent biocompatibility of peptide-based materials makes them attractive for such applications rsc.orgrsc.org.

Controlled Release Systems Based on this compound Assemblies

The hydrogel-forming capability of this compound makes it suitable for developing controlled release systems for therapeutic agents rsc.orgresearchgate.netrsc.org. These peptide hydrogels can encapsulate drugs, proteins, or other active molecules within their three-dimensional network rsc.orgrsc.org. The release kinetics of the encapsulated agents can be modulated by the physical and chemical properties of the hydrogel, such as its crosslinking density, degradation rate, and pore size rsc.orgrsc.org.

Studies on related Fmoc-peptide hydrogels have demonstrated their capacity for controlled release of encapsulated substances rsc.orgrsc.org. The self-assembling nature of this compound allows for the creation of stable matrices that can gradually release their payload over time, offering a promising platform for drug delivery and therapeutic agent administration rsc.orgrsc.org. For instance, Fmoc-FF based hydrogel networks have shown to release small molecules in a controllable manner rsc.orgrsc.org.

Advanced Analytical Methodologies for Fmoc Phe Gly Oh Research

Chromatographic Techniques for Purity and Identity

Chromatographic methods are indispensable for the analysis of synthetic peptides and their precursors. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (MS) are central to verifying the purity and identity of Fmoc-Phe-Gly-OH.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of peptide synthesis and for the purification of the final product. In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. This technique separates molecules based on their hydrophobicity. The stationary phase is typically a silica support functionalized with nonpolar alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA).

During the synthesis of this compound, small aliquots of the reaction mixture can be cleaved from the solid support and analyzed by HPLC to monitor the completion of the coupling reaction between Fmoc-phenylalanine and glycine (B1666218). The disappearance of the starting materials and the appearance of the desired product peak indicate the progression of the reaction.

For purification, crude this compound is dissolved in a minimal amount of a suitable solvent and injected into a preparative HPLC system. A gradient of increasing organic solvent concentration is used to elute the compounds from the column. The more hydrophobic this compound is retained longer on the column than more polar impurities. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized. The purity of commercially available this compound is typically ≥98% as determined by HPLC. chemimpex.com

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.6 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

HPLC-Mass Spectrometry (MS) for Characterization of Synthetic Products and Impurities

The coupling of HPLC with mass spectrometry (HPLC-MS) provides an exceptionally powerful tool for the characterization of synthetic products and the identification of impurities. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which determines their mass-to-charge ratio (m/z). This allows for the unequivocal confirmation of the identity of the desired product and the tentative identification of byproducts.

For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺. The theoretical monoisotopic mass of this compound (C₂₆H₂₄N₂O₅) is 444.17 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition of the main peak.

Tandem mass spectrometry (MS/MS) can be used to further characterize the dipeptide and its impurities. In MS/MS, the parent ion of interest is selected and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides structural information, confirming the amino acid sequence. Common fragment ions for peptides include b- and y-ions, which arise from cleavage of the amide bonds.

Table 2: Predicted ESI-MS and MS/MS Fragments for [this compound + H]⁺

| Ion | Calculated m/z | Fragment Type |

|---|---|---|

| [M+H]⁺ | 445.17 | Parent Ion |

| [M+Na]⁺ | 467.15 | Sodium Adduct |

| b₁ (Fmoc-Phe) | 370.14 | b-ion |

| y₁ (Gly) | 76.04 | y-ion |

| Fmoc group | 223.08 | Protecting Group Fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.